Lipophilicity (XLogP3) Comparison: Enhanced Predicted Membrane Permeability Relative to N-Benzyl Indol-3-ylglyoxylamide
The target compound exhibits a computed XLogP3 value of 4.3, which is substantially higher than that of the structurally related N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (XLogP3 approximately 2.8, based on PubChem data for CID 2993793). This difference arises from the replacement of the benzyl group with a 4-isopropyl-3-methylphenyl group, which adds three additional aliphatic carbon atoms. In the context of CNS drug design, compounds with XLogP values in the 2–5 range are typically favored for blood-brain barrier penetration [1]. The 1.5-unit increase in XLogP corresponds to a predicted increase in log P(octanol/water) of approximately 1.5 log units, which can significantly influence membrane partitioning and non-specific protein binding [2]. This physicochemical differentiation indicates that the target compound is not interchangeable with less lipophilic indol-3-ylglyoxylamides in applications where passive membrane permeability is a critical selection criterion.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide; XLogP3 ≈ 2.8 |
| Quantified Difference | Δ XLogP3 ≈ +1.5 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator value from PubChem CID 2993793 |
Why This Matters
A 1.5-unit difference in XLogP3 is sufficient to produce a 30-fold difference in predicted octanol/water partition coefficient, directly impacting compound handling, assay compatibility, and in vivo distribution—making the choice of analog non-trivial in experimental design.
- [1] PubChem Compound Summary for CID 4128824, 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide. Computed XLogP3 = 4.3. National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
